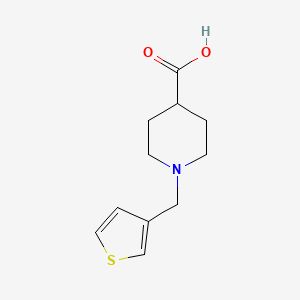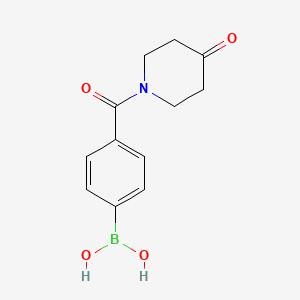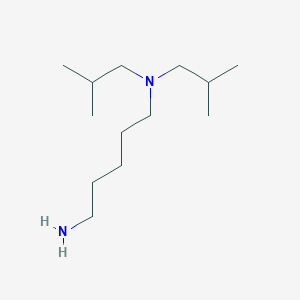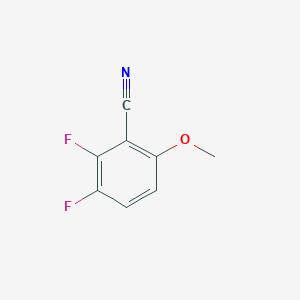
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and reactivity. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane typically involves the iodination of hexafluoropropane derivatives. One common method includes the reaction of hexafluoropropane with iodine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane undergoes various chemical reactions, including:
Scientific Research Applications
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane finds applications in various fields:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The iodomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .
Comparison with Similar Compounds
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane can be compared with other fluorinated compounds such as:
1,2-Bis(iodomethyl)benzene: Both compounds contain iodomethyl groups, but the benzene derivative has a different structural framework, leading to distinct reactivity and applications.
(Iodomethyl)fluorosilanes: These compounds share the iodomethyl group but differ in their silicon-based structure, which imparts unique properties and uses.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer high reactivity and stability, making it a versatile compound in various scientific and industrial domains.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBFQHMXNKGYLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395914 |
Source


|
| Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883449-40-9, 883499-40-9 |
Source


|
| Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B1308750.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)







![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

